Grosvenorine

概要

作用機序

グロセベリンは、いくつかのメカニズムを通じてその効果を発揮します。

抗菌活性: 細菌の細胞壁を破壊し、重要な細菌酵素を阻害することで、細菌細胞の死を引き起こします.

6. 類似化合物の比較

グロセベリンは、その特定の構造と生物学的活性により、フラボノイドの中でもユニークです。類似の化合物には、以下が含まれます。

ケルセチン: 強力な抗酸化および抗炎症特性を持つ別のフラボノイド。

ケンフェロール: 抗癌および心臓保護効果で知られています。

ルテオリン: 抗炎症および神経保護活性を示します。

これらの化合物と比較して、グロセベリンは、その強力な抗菌活性と、伝統的な中国医学における特定の使用法で際立っています 。

生化学分析

Biochemical Properties

Grosvenorine plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in antioxidant activities, such as superoxide dismutase (SOD) and catalase. These interactions help in neutralizing free radicals and reducing oxidative stress within cells . Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, this compound can modulate the expression of genes related to antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, both in vitro and in vivo . The extent of these effects may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, there may be threshold effects, leading to potential toxicity or adverse effects . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, this compound can influence the levels of metabolites involved in inflammatory pathways, further contributing to its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments or organelles, thereby influencing its biological activity.

準備方法

合成経路および反応条件: グロセベリンの合成は、シラチア・グロセベリ果実からの化合物の抽出を伴います。このプロセスには通常、以下が含まれます。

抽出: 乾燥果実からフラボノイドを抽出するために、エタノールまたはメタノールなどの溶媒を使用します。

精製: カラムクロマトグラフィーなどの技術が、粗抽出物からグロセベリンを精製するために使用されます。

工業生産方法: グロセベリンの工業生産は、高収率と純度を確保するために、抽出と精製プロセスを最適化することに重点を置いています。これには、多くの場合、以下が含まれます。

大規模抽出: 工業用溶媒と高度な抽出技術を使用します。

精製: 大規模精製のために、高速液体クロマトグラフィー(HPLC)を使用します。

化学反応の分析

反応の種類: グロセベリンは、以下を含むさまざまな化学反応を起こします。

酸化: グロセベリンは、異なる酸化生成物を形成するために酸化することができます。これらの生成物は、異なる生物活性を示す可能性があります。

還元: 還元反応は、フラボノイド構造を修飾し、その生物学的特性を変化させる可能性があります。

置換: 置換反応、特にヒドロキシル基を含む反応は、さまざまな活性を示す誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 無水酢酸や硫酸などの試薬が、アセチル化反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、グロセベリンのさまざまな酸化、還元、および置換された誘導体が含まれ、それぞれに独自の生物学的活性が潜在的に存在します。

4. 科学研究における用途

グロセベリンは、科学研究において幅広い用途を持っています。

化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおける役割と、さまざまな生物学的経路への影響について調査されています。

医学: 抗菌、抗酸化、抗炎症、抗癌などの潜在的な治療効果について研究されています

産業: その有益な特性により、天然健康製品やサプリメントの開発に使用されています。

科学的研究の応用

Grosvenorine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antioxidant, anti-inflammatory, and anti-cancer activities

Industry: Utilized in the development of natural health products and supplements due to its beneficial properties.

類似化合物との比較

Grosvenorine is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound stands out for its potent antibacterial activity and its specific use in traditional Chinese medicine .

特性

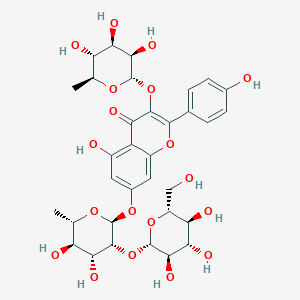

IUPAC Name |

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGWIVHOGEVSP-NWQOLJAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。